3,6-Dimethyl-1-pyrimidin-5-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
3,6-Dimethyl-1-pyrimidin-5-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a pyridine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1-pyrimidin-5-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the formation of the pyrazole and pyridine rings followed by their fusion. One common method involves the reaction of 3,6-dimethylpyrimidine-5-carboxylic acid with hydrazine to form the pyrazole ring. This intermediate is then reacted with a suitable pyridine derivative under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-1-pyrimidin-5-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,6-Dimethyl-1-pyrimidin-5-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-1-pyrimidin-5-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with molecular targets such as CDK2. By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
1H-Pyrazolo[3,4-b]pyridines: A group of compounds with diverse substitution patterns and biological activities.
Uniqueness
3,6-Dimethyl-1-pyrimidin-5-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This unique structure contributes to its potent biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H11N5O2 |
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Molecular Weight |
269.26 g/mol |
IUPAC Name |
3,6-dimethyl-1-pyrimidin-5-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H11N5O2/c1-7-3-10(13(19)20)11-8(2)17-18(12(11)16-7)9-4-14-6-15-5-9/h3-6H,1-2H3,(H,19,20) |
InChI Key |
ZPSOWRJPANTTOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CN=CN=C3)C)C(=O)O |
Origin of Product |
United States |
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